molecular formula C17H16BrN3O B13987841 4-(4-Bromophenyl)-1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-amine CAS No. 927904-95-8

4-(4-Bromophenyl)-1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-amine

Cat. No.: B13987841
CAS No.: 927904-95-8
M. Wt: 358.2 g/mol
InChI Key: YONBCDWMWVUOQW-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromophenyl group and a methoxyphenylmethyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Attachment of the Methoxyphenylmethyl Group: The methoxyphenylmethyl group can be attached through a Friedel-Crafts alkylation reaction using methoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Bromophenyl)-1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-1H-imidazole: Lacks the methoxyphenylmethyl group.

    1-[(2-Methoxyphenyl)methyl]-1H-imidazole: Lacks the bromophenyl group.

    4-(4-Chlorophenyl)-1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-amine: Contains a chlorophenyl group instead of a bromophenyl group.

Uniqueness

4-(4-Bromophenyl)-1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-amine is unique due to the presence of both the bromophenyl and methoxyphenylmethyl groups, which confer specific chemical and biological properties that are not observed in similar compounds.

Properties

CAS No.

927904-95-8

Molecular Formula

C17H16BrN3O

Molecular Weight

358.2 g/mol

IUPAC Name

4-(4-bromophenyl)-1-[(2-methoxyphenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C17H16BrN3O/c1-22-16-5-3-2-4-13(16)10-21-11-15(20-17(21)19)12-6-8-14(18)9-7-12/h2-9,11H,10H2,1H3,(H2,19,20)

InChI Key

YONBCDWMWVUOQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C=C(N=C2N)C3=CC=C(C=C3)Br

Origin of Product

United States

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